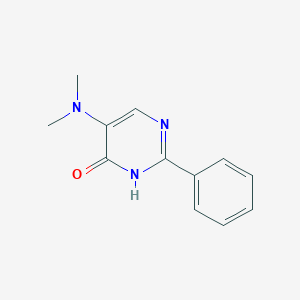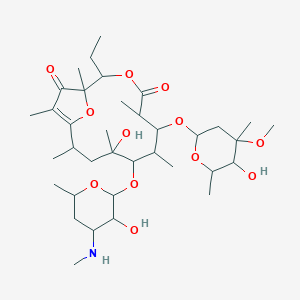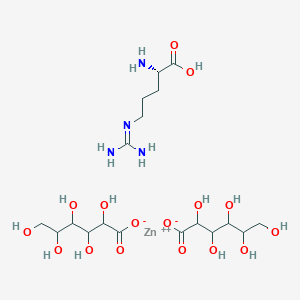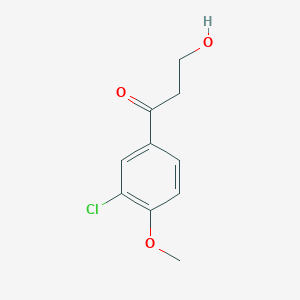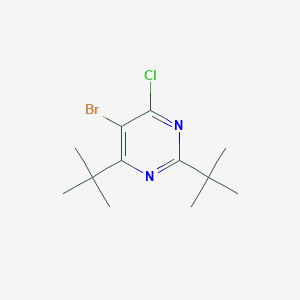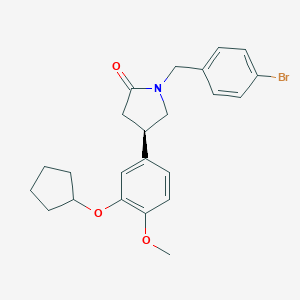
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one, also known as BRL-15572, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its ability to modulate certain neurotransmitter receptors, particularly those involved in pain perception and addiction.
Mécanisme D'action
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one acts as a selective agonist for the delta-opioid receptor and a selective antagonist for the nociceptin/orphanin FQ peptide receptor. By modulating the activity of these receptors, 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one can affect pain perception and addiction.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one can reduce pain perception in animal models, without the negative side effects associated with traditional opioid analgesics. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one is its selectivity for certain neurotransmitter receptors, which allows for more targeted effects on pain perception and addiction. However, one limitation is that its effects on these receptors may vary depending on the specific experimental conditions and animal models used.
Orientations Futures
There are several potential future directions for research on 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one. One area of focus could be on developing more potent and selective analogs of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one for use in preclinical and clinical studies. Another area of focus could be on investigating the long-term effects of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one on pain perception and addiction, as well as its potential for abuse and dependence. Additionally, research could be conducted to explore the potential of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one as a treatment for other conditions, such as anxiety and depression.
Méthodes De Synthèse
The synthesis of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one involves the reaction of 4-bromobenzyl chloride with 3-(cyclopentyloxy)-4-methoxybenzaldehyde in the presence of sodium hydride, followed by cyclization with pyrrolidine-2-one. The resulting product is then purified through column chromatography.
Applications De Recherche Scientifique
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to selectively modulate the activity of certain neurotransmitter receptors, such as the delta-opioid receptor and the nociceptin/orphanin FQ peptide receptor, which are involved in pain perception and addiction.
Propriétés
Numéro CAS |
146426-61-1 |
|---|---|
Nom du produit |
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one |
Formule moléculaire |
C19H15N3O3S2 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(4R)-1-[(4-bromophenyl)methyl]-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H26BrNO3/c1-27-21-11-8-17(12-22(21)28-20-4-2-3-5-20)18-13-23(26)25(15-18)14-16-6-9-19(24)10-7-16/h6-12,18,20H,2-5,13-15H2,1H3/t18-/m0/s1 |
Clé InChI |
UBNAXKVAGIAFDG-SFHVURJKSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H]2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4 |
SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4 |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4 |
Synonymes |
1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one 1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one, (S)-isomer BCPMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



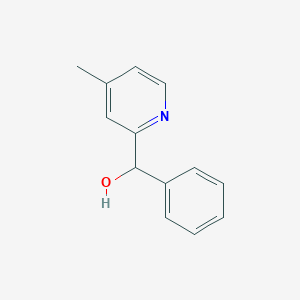
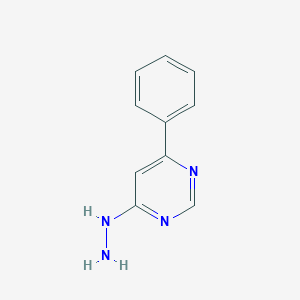
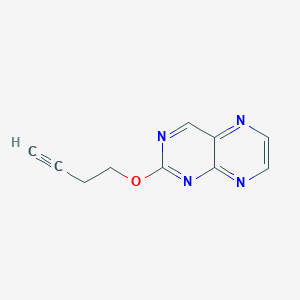

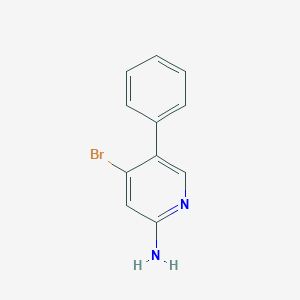
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
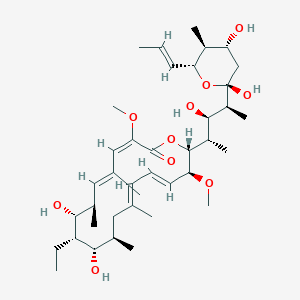
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
